2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE
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Overview
Description
2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE is a complex organic compound that features a pyrimidine ring substituted with cyano, methylsulfanyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and stirring at different temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE involves its interaction with specific molecular targets and pathways. The cyano and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL ACETATE: Similar structure but with an acetate group instead of a benzoate group.
5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE: Lacks the ethyl benzoate moiety.
Uniqueness
2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both cyano and methylsulfanyl groups on the pyrimidine ring, along with the ethyl benzoate moiety, distinguishes it from similar compounds .
Properties
IUPAC Name |
2-[(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-28-21-24-18(15-8-4-2-5-9-15)17(14-22)19(25-21)23-12-13-27-20(26)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUDBGMXEFIHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCOC(=O)C2=CC=CC=C2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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